molecular formula C18H18N2O3S2 B2445723 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886916-43-4

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2445723
CAS No.: 886916-43-4
M. Wt: 374.47
InChI Key: LDOBNAAZUXPDGQ-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 7 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Sulfonylation: The ethylsulfonyl group can be introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfonylated benzothiazole with 4-aminobenzoic acid or its derivatives under suitable coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzothiazole or benzamide rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: Potential therapeutic applications as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Use in the development of new materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)aniline

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the specific combination of functional groups and their positions on the benzothiazole and benzamide rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-9-7-13(8-10-14)17(21)20-18-19-15-11(2)5-6-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOBNAAZUXPDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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